

Inter-laboratory comparison of Olmesartan Methyl Ester analysis.

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Compound of Interest						
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An Inter-Laboratory Comparison Guide to the Analysis of Olmesartan Medoxomil

This guide provides a comparative overview of various analytical methods for the quantification of Olmesartan Medoxomil, the prodrug form of the antihypertensive agent Olmesartan. While no formal inter-laboratory proficiency studies were publicly available, this document collates data from several published, validated analytical methods, treating each as an independent "laboratory" to facilitate a comparative assessment. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of analytical methodologies for Olmesartan Medoxomil.

Data Presentation

The following tables summarize the quantitative performance data from different High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Olmesartan Medoxomil.

Table 1: Chromatographic Conditions of Various HPLC Methods for Olmesartan Medoxomil Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Eurospher 100-5 C18 (250 x 4.6 mm)[1]	C18 column[2]	Kromasil 100-5- C8 (100 mm × 4.6 mm)[3]	C18 column
Mobile Phase	Acetonitrile:0.05 M Ammonium Acetate Buffer: 0.1 mL Triethylamine (pH 6.8)[1]	Methanol: 10mM o-phosphoric acid (pH 3.75) (60:40 v/v)[2]	Acetonitrile: water (70:30)[3]	Phosphate buffer (pH 2.8): Acetonitrile (35:65 v/v)
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2]	1.0 mL/min[3]	Not Specified
Detection Wavelength	239 nm[1]	270 nm[2]	265 nm[3]	250 nm
Retention Time	5.0 min[1]	Not Specified	1.47 min[3]	2.591 min

Table 2: Performance Characteristics of Various HPLC Methods for Olmesartan Medoxomil Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	8 - 10,000 ng/mL[1]	Not Specified	Not Specified	50 - 150 μg/mL
Correlation Coefficient (r²)	Not Specified	Not Specified	Not Specified	0.9993
Accuracy (% Recovery)	<15% (long-term stability)[1]	Not Specified	Within accepted criteria[3]	Not Specified
Precision (% RSD)	<7% (long-term stability)[1]	Not Specified	Within accepted criteria[3]	No significant difference in intraday and interday analysis
LOD	8 ng/mL[1]	Not Specified	Not Specified	0.02 μg/mL
LOQ	Not Specified	Not Specified	Not Specified	0.09 μg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison.

Method 1: HPLC Method for Simultaneous Quantification in Plasma[1]

- Sample Preparation: A one-step extraction procedure is employed.
- Chromatographic System: A Eurospher 100-5 C18 column (250 x 4.6 mm) is used for separation.
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile, 0.05 M ammonium acetate buffer, and 0.1 mL triethylamine, with the pH adjusted to 6.8.
- Flow Rate: The analysis is carried out at a flow rate of 1.0 mL/min.
- Detection: The UV detector is set to a wavelength of 239 nm.

Method 2: Stability-Indicating HPLC Method[2]



- Sample Preparation: The working standard of Olmesartan medoxomil is procured from a drug supplier. HPLC grade methanol and acetonitrile are used, and deionized and ultrapure water is obtained from a Milli-Q system.
- Chromatographic System: A C18 column is used for separation.
- Mobile Phase: The mobile phase is a mixture of methanol and 10mM o-phosphoric acid (pH 3.75) in a 60:40 v/v ratio.
- Flow Rate: The flow rate is maintained at 1.0 mL/min.
- Detection: The detector wavelength is set to 270 nm.

Method 3: Stability-Indicating RP-HPLC Method[3]

- Sample Preparation: The working standard solution of Olmesartan is exposed to 0.1 N HCl,
 0.1 N NaOH, 30% hydrogen peroxide, and UV radiation to assess degradation.
- Chromatographic System: A Kromasil 100-5-C8 column (100 mm × 4.6 mm) is utilized.
- Mobile Phase: A mixture of Acetonitrile and water (70:30) is used as the mobile phase.
- Flow Rate: The flow rate is 1.0 mL/min.
- Detection: The UV detector is set at 265 nm.

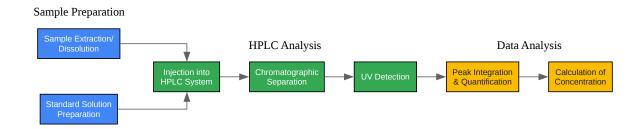
Method 4: RP-HPLC Method for Tablet Dosage Forms

- Sample Preparation: Twenty tablets are weighed, crushed, and mixed to create a
 homogenous mixture. A sample equivalent to 20mg of Olmesartan Medoxomil is dissolved in
 the mobile phase, sonicated, and centrifuged.
- Chromatographic System: A reversed-phase HPLC system is used.
- Mobile Phase: The mobile phase is a combination of phosphate buffer (pH 2.8) and acetonitrile (35:65% v/v).
- Detection: The detection wavelength is 250 nm.



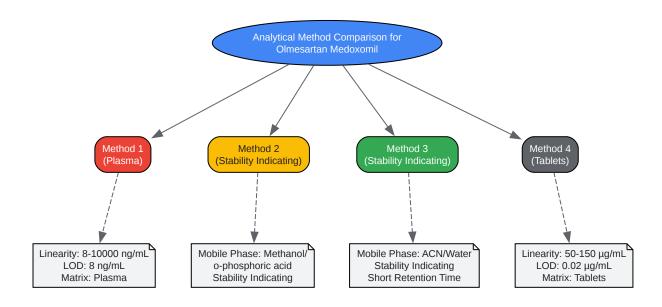
Visualizations

The following diagrams illustrate the experimental workflow and a comparative summary of the analytical methods.



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Caption: A generalized workflow for the HPLC analysis of Olmesartan Medoxomil.



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Caption: Key performance characteristics of different Olmesartan Medoxomil analytical methods.

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